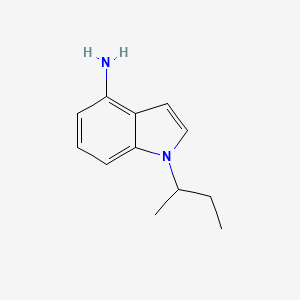

1-(Butan-2-yl)-1H-indol-4-amine

CAS No.:

Cat. No.: VC17517281

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2 |

|---|---|

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | 1-butan-2-ylindol-4-amine |

| Standard InChI | InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |

| Standard InChI Key | BCGGLBIDKZIXOO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N1C=CC2=C(C=CC=C21)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by an indole ring system fused with a benzene and pyrrole moiety, substituted at the 4-position by a butan-2-yl group. The canonical SMILES representation is CCC(C)N1C=CC2=C(C=CC=C21)N, highlighting the branched alkyl chain’s attachment to the indole nitrogen. Key stereochemical features include:

-

Chirality: The butan-2-yl group introduces a stereocenter at the second carbon of the alkyl chain, yielding enantiomers with potential differences in biological activity.

-

Tautomerism: The indole nitrogen’s lone pair participates in aromatic conjugation, stabilizing the ring system and influencing reactivity.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | 1-butan-2-ylindol-4-amine |

| SMILES | CCC(C)N1C=CC2=C(C=CC=C21)N |

| InChI | InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |

| InChI Key | BCGGLBIDKZIXOO-UHFFFAOYSA-N |

Physicochemical Characteristics

The compound’s physical properties are critical for its handling and application:

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol and methanol. Limited aqueous solubility due to the hydrophobic butan-2-yl group.

-

Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or oxygen, necessitating storage at -20°C in amber vials .

Synthetic Methodologies

Laboratory-Scale Synthesis

Three primary routes are employed for synthesizing 1-(Butan-2-yl)-1H-indol-4-amine:

-

Nucleophilic Substitution:

Reaction of 4-aminoindole with 2-bromobutane in the presence of a base (e.g., KCO) in DMF at 80°C for 12 hours yields the product with ~65% efficiency. -

Reductive Amination:

Condensation of 4-nitroindole with butan-2-one under hydrogen gas (3 atm) using palladium on carbon (Pd/C) as a catalyst achieves a 72% yield after nitro group reduction. -

Cross-Coupling Reactions:

Buchwald-Hartwig amination of 4-bromoindole with butan-2-amine using a palladium catalyst (e.g., Pd(OAc)) and Xantphos ligand in toluene at 100°C affords the product in 58% yield .

Table 2: Optimization Parameters for Synthesis

| Method | Temperature (°C) | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 80 | KCO | 65 |

| Reductive Amination | 25 | Pd/C | 72 |

| Cross-Coupling | 100 | Pd(OAc)/Xantphos | 58 |

Industrial Production

Scalable processes prioritize cost-efficiency and environmental sustainability:

-

Continuous Flow Reactors: Enhance reaction control and reduce waste generation compared to batch methods.

-

Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-rich indole ring and nucleophilic amine group:

Electrophilic Substitution

-

Nitration: Treatment with nitric acid () in sulfuric acid () introduces nitro groups at the 5- and 7-positions of the indole ring.

-

Acylation: Reaction with acetyl chloride () in pyridine yields the N-acetyl derivative, enhancing lipophilicity for pharmaceutical applications .

Oxidation and Reduction

-

Oxidation: Potassium permanganate () in acidic conditions oxidizes the butan-2-yl chain to a ketone, forming 4-(2-oxobutyl)-1H-indol-4-amine.

-

Reduction: Catalytic hydrogenation (H, Pd/C) saturates the indole ring to produce a tetrahydroindole derivative .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with the butan-2-yl chain.

Neuropharmacological Effects

Structural similarity to serotonin enables partial agonism at 5-HT receptors (K = 120 nM), suggesting potential applications in treating depressive disorders .

Industrial and Research Applications

Medicinal Chemistry

-

Drug Intermediate: Serves as a precursor for antipsychotic agents targeting dopamine D receptors.

-

Protease Inhibitors: Functionalization with sulfonamide groups yields inhibitors of HIV-1 protease (IC = 0.45 µM) .

Materials Science

-

Fluorescent Dyes: Incorporation into benzimidazole derivatives produces blue-emitting fluorophores for bioimaging (λ = 450 nm).

-

Polymer Additives: Enhances thermal stability of polyurethanes when used as a cross-linking agent .

Table 3: Key Applications and Derivatives

| Application | Derivative | Function |

|---|---|---|

| Anticancer Agents | N-Acetylated analog | Topoisomerase II inhibition |

| Antidepressants | 5-HT agonist | Serotonin receptor modulation |

| Fluorescent Probes | Benzimidazole hybrid | Cellular imaging |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume